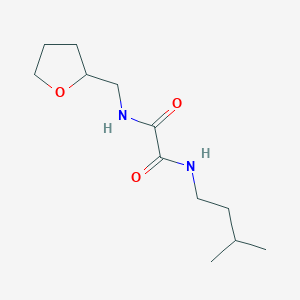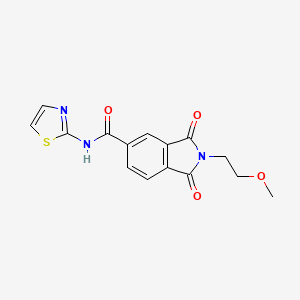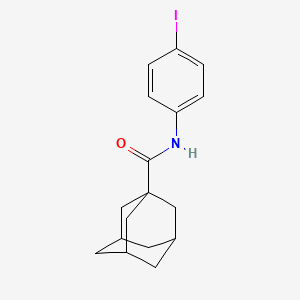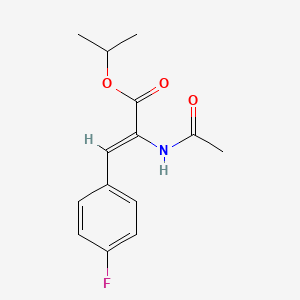
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TAN-67 is a member of the enyne class of compounds, which are characterized by a triple bond and a double bond in the same molecule. TAN-67 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride is complex and involves multiple targets in the brain and nervous system. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been shown to interact with several different receptors, including the mu-opioid receptor, the delta-opioid receptor, and the kappa-opioid receptor. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been shown to interact with the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and reward.
Biochemical and Physiological Effects
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has a variety of biochemical and physiological effects, which are mediated by its interactions with various receptors and transporters in the brain and nervous system. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been shown to have potent analgesic effects, which are mediated by its interactions with the mu-opioid receptor. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been shown to reduce the reinforcing properties of drugs of abuse, which may be due to its interactions with the dopamine transporter and the kappa-opioid receptor. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been shown to have anxiolytic and antidepressant effects, which may be due to its interactions with the serotonin transporter.
実験室実験の利点と制限
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its well-characterized mechanism of action, and its ability to be synthesized in high yields and purity. However, there are also limitations to the use of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
将来の方向性
There are several future directions for research on 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, including the development of new analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its interactions with receptors and transporters, and the evaluation of its potential therapeutic applications in humans. Additionally, further research is needed to better understand the potential side effects and toxicity of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride, as well as its potential interactions with other drugs and medications.
合成法
The synthesis of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride involves several steps, including the reaction of 2-methyl-3-phenyl-5-heptyne-3-ol with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The synthesis of 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been optimized to produce high yields of pure product, and the compound has been extensively characterized using a variety of analytical techniques.
科学的研究の応用
2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has been shown to have potent analgesic effects in animal models, and it has also been shown to reduce the reinforcing properties of drugs of abuse, such as cocaine and morphine. 2-methyl-3-phenyl-7-(1-pyrrolidinyl)-5-heptyn-3-ol hydrochloride has also been studied for its potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
2-methyl-3-phenyl-7-pyrrolidin-1-ylhept-5-yn-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c1-16(2)18(20,17-10-4-3-5-11-17)12-6-7-13-19-14-8-9-15-19;/h3-5,10-11,16,20H,8-9,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFYDPBGJIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC#CCN1CCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-pyrrolidin-1-ylhept-5-yn-3-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)




![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B5160816.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)
![[1-(4-methylphenyl)-3-buten-1-yl][4-(4-{[1-(4-methylphenyl)-3-buten-1-yl]amino}benzyl)phenyl]amine dihydrochloride](/img/structure/B5160829.png)
![2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5160835.png)
![methyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5160848.png)
![1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5160858.png)
![1-(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-phenylpiperazine](/img/structure/B5160866.png)
